An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 5-Methyl-4,7-diazaspiro[2.5]octane
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 5-Methyl-4,7-diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4,7-diazaspiro[2.5]octane is a conformationally rigid, chiral scaffold of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS).[1] Its unique three-dimensional structure provides a valuable framework for the design of ligands with high affinity and selectivity for their biological targets. This guide provides a comprehensive overview of the known attributes of 5-methyl-4,7-diazaspiro[2.5]octane and outlines a detailed, field-proven workflow for the complete determination of its crystal structure and stereochemistry. While a definitive crystal structure is not yet publicly available, this document serves as both a repository of current knowledge and a practical manual for researchers seeking to fully characterize this important molecule and its derivatives.
Introduction: The Significance of the Diazaspiro[2.5]octane Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have gained prominence in drug discovery due to their inherent structural rigidity and three-dimensionality. This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. The 4,7-diazaspiro[2.5]octane core, featuring a cyclopropane ring fused to a piperazine ring, introduces a unique spatial arrangement of nitrogen atoms, which can serve as key interaction points with biological macromolecules.
The addition of a methyl group at the 5-position introduces a chiral center, leading to the (R) and (S) enantiomers. The (S)-enantiomer, in its dihydrochloride salt form, is recognized as a valuable building block for the synthesis of chiral ligands and catalysts for asymmetric synthesis and has been investigated for its potential as a therapeutic agent in conditions such as anxiety, depression, and schizophrenia.[1]
Synthetic Pathways to 5-Methyl-4,7-diazaspiro[2.5]octane
The synthesis of 4,7-diazaspiro[2.5]octane derivatives has been approached through various routes. A common strategy involves the use of 1-aminocyclopropanecarboxylic acid as a starting material. While specific literature detailing the synthesis of the 5-methyl derivative is sparse, a general and adaptable pathway can be derived from existing patents for related structures.[2]
A plausible synthetic approach, based on a patented method for analogous compounds, is outlined below.[2][3][4] This multi-step synthesis prioritizes operational simplicity and scalability, making it suitable for producing the quantities required for structural and biological studies.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 5-Methyl-4,7-diazaspiro[2.5]octane.
Experimental Protocol: A Generalized Approach
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Protection of the Amino Group: The synthesis commences with the protection of the amino group of a suitable N-methylated amino acid precursor to prevent side reactions.
-
Amide Bond Formation: The protected amino acid is then coupled with a protected 1-aminocyclopropanecarboxylic acid derivative using standard peptide coupling reagents.
-
Reduction and Cyclization: The resulting amide is subsequently reduced, often using a powerful reducing agent like lithium aluminum hydride or a borane complex, to yield the piperazine ring of the diazaspiro[2.5]octane core.[5]
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Deprotection: In the final step, any protecting groups are removed to yield the target 5-methyl-4,7-diazaspiro[2.5]octane.
This generalized protocol offers a robust starting point for the synthesis. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, is crucial for maximizing yield and purity.
Elucidating the Crystal Structure: A Practical Workflow
As of the writing of this guide, a definitive, publicly available crystal structure for 5-methyl-4,7-diazaspiro[2.5]octane has not been reported. The following section provides a comprehensive, step-by-step workflow for obtaining and analyzing single crystals of this compound, a critical step in unambiguously determining its three-dimensional structure and absolute stereochemistry.
Crystallization: The Foundational Step
The primary challenge in X-ray crystallography is often the growth of high-quality single crystals. A systematic approach to screening a wide range of crystallization conditions is essential for success.
Table 1: Recommended Crystallization Screening Parameters
| Parameter | Recommended Conditions | Rationale |
| Solvent System | Dichloromethane, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, and binary mixtures thereof. | Varying solvent polarity can significantly impact solubility and crystal packing. |
| Precipitant | Heptane, Hexane, Diethyl Ether, Isopropanol. | A slow change in solvent composition is a common method for inducing crystallization. |
| Temperature | 4°C, Room Temperature (approx. 20-25°C), 30°C. | Temperature affects both solubility and the kinetics of crystal growth. |
| Technique | Slow evaporation, Vapor diffusion (liquid-liquid or liquid-solid), Cooling. | Each technique provides a different rate of supersaturation, influencing crystal quality. |
X-ray Diffraction Data Collection and Structure Solution
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.
Caption: Standard workflow for X-ray crystal structure determination.
A key output of this process is the unambiguous determination of the absolute stereochemistry of the chiral center at the 5-position. This is typically achieved through the analysis of anomalous dispersion effects, often requiring data collection with copper radiation.
The Role of Computational Chemistry in Crystal Structure Prediction
In parallel with experimental efforts, computational methods can provide valuable insights into the likely crystal packing arrangements.[6][7][8][9][10] Crystal Structure Prediction (CSP) workflows can generate a landscape of energetically favorable crystal structures, guiding experimental screening and aiding in the interpretation of powder X-ray diffraction data.
Stereochemistry and Conformational Analysis
The stereochemistry of 5-methyl-4,7-diazaspiro[2.5]octane is defined by the chiral center at the 5-position. The conformational rigidity of the spirocyclic system limits the number of accessible conformations, a desirable trait in drug design.
NMR Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the relative stereochemistry and probing the conformational preferences of molecules in solution.[11][12][13]
Table 2: Key NMR Experiments for Structural Analysis
| Experiment | Information Gained |
| ¹H NMR | Provides information on the chemical environment of protons and their coupling, suggesting relative stereochemistry. |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environments. |
| COSY | Correlates coupled protons, aiding in the assignment of the proton network. |
| HSQC/HMQC | Correlates protons with their directly attached carbons. |
| HMBC | Correlates protons and carbons over two to three bonds, revealing long-range connectivity. |
| NOESY/ROESY | Identifies protons that are close in space, providing crucial information for conformational analysis and the determination of relative stereochemistry. |
For diastereomeric derivatives of 5-methyl-4,7-diazaspiro[2.5]octane, differences in the chemical shifts and coupling constants in their NMR spectra can be used to assign the relative stereochemistry of the new stereocenter.[14]
Conformational Analysis: A Deeper Dive
The piperazine ring of the 4,7-diazaspiro[2.5]octane core can, in principle, adopt chair, boat, or twist-boat conformations. However, the fusion to the rigid cyclopropane ring is expected to significantly influence the conformational landscape. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to determine the relative energies of different conformers and to predict the most stable solution-phase and solid-state structures.[15][16][17]
Conclusion and Future Outlook
5-Methyl-4,7-diazaspiro[2.5]octane represents a promising scaffold for the development of novel therapeutics. While its full structural characterization is yet to be publicly detailed, this guide provides a comprehensive framework for achieving this goal. The combination of robust synthetic protocols, systematic crystallization screening, modern X-ray crystallography, and advanced spectroscopic and computational techniques will undoubtedly lead to a deeper understanding of this molecule's structure-activity relationships and unlock its full potential in drug discovery. The methodologies outlined herein are not only applicable to the parent compound but also provide a blueprint for the characterization of its derivatives, paving the way for the rational design of next-generation therapeutic agents.
References
-
Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. (2024, October 18). arXiv. [Link]
- Rapid prediction of molecular crystal structures using simple topological and physical descriptors. (2024, November 11).
-
A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. (n.d.). ChemRxiv. [Link]
-
New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 14). MIT News. [Link]
-
Crystal structure prediction workflow for small molecule drug formulation. (2024, October 23). Schrödinger. [Link]
- NMR spectroscopic analysis of new spiro-piperidylrifamycins. (2005, April 15). Magnetic Resonance in Chemistry.
-
Tautomerism troubles: proton transfer modifies the stereochemical assignments in diastereoisomeric structures of spirocyclic 5-methyl-2H-imidazol-4-amine dimers. (2021, December 15). IUCr Journals. [Link]
- A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.).
- A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (n.d.).
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.).
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.).
- NMR for Stereochemical Elucid
-
CONFORMATIONAL ANALYSIS. (n.d.). Retrieved March 27, 2026, from [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek. [Link]
- Conformational analysis of 2-hydroxy-2',5'-diazachalcones. (2000, August 1). PubMed.
-
4.1: Conformation Analysis of Alkanes. (2021, December 15). Chemistry LibreTexts. [Link]
-
Conformational analysis of rigid molecules. (2020, December 17). YouTube. [Link]
- Synthesis of Chiral 1,4,2-Oxazaphosphepines. (n.d.).
- Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. (2022, June 28). MDPI.
Sources
- 1. Wholesale (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS:1199792-86-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 3. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 4. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 5. 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis - chemicalbook [chemicalbook.com]
- 6. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. schrodinger.com [schrodinger.com]
- 11. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. magritek.com [magritek.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Conformational analysis of 2-hydroxy-2',5'-diazachalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
